3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea
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Description
Synthesis Analysis
The synthesis of various adamantane-1-carbonyl thiourea derivatives has been reported through the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate to form adamantane-1-carbonylisothiocyanate in situ, which is then treated with different halogenated anilines or amines . For instance, the synthesis of 1-(adamantane-1-carbonyl)-3-(1-naphthyl)thiourea was achieved by treating the in situ formed adamantane-1-carbonyl isothiocyanate with 1-naphthyl amine . Similarly, the synthesis of optically active adamantane derivatives has been accomplished through multi-step reactions involving separation of racemates and substitution reactions .
Molecular Structure Analysis
The molecular structures of these compounds have been established using various spectroscopic methods such as FTIR, NMR, and mass spectroscopy, as well as single-crystal X-ray diffraction studies . The adamantane moiety typically adopts a chair conformation, and the overall molecular conformation is often stabilized by intramolecular hydrogen bonds forming pseudo-six-membered rings . The presence of substituents on the thiourea moiety influences the molecular conformation, as seen in the planarity of the carbonylthiourea units and the orientation of the C=O and C=S bonds .
Chemical Reactions Analysis
The adamantane derivatives participate in various chemical reactions, including hydride transfer reactions, which can lead to the synthesis of disubstituted adamantanes . The ability of adamantane-containing compounds to form complexes with anions has also been demonstrated, with the adamantane moiety contributing to the preorganization of the receptor for optimal hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane-1-carbonyl thioureas are influenced by intramolecular and intermolecular interactions. The formation of intramolecular N-H⋯O and intermolecular N-H⋯S hydrogen bonds affects the vibrational modes of the compounds, as evidenced by the observed low-frequency values for the ν(C=O) and ν(C=S) stretching modes . The crystal structures of these compounds are further stabilized by a series of classical and non-classical hydrogen bonds, as well as halogen bonds in some cases . The adamantane-naphthyl thiourea conjugate has shown significant DNA binding via intercalation and groove binding, as well as selective cytotoxicity towards cancer cells, indicating potential biological applications .
Scientific Research Applications
Molecular and Crystal Structure
Research has delved into the molecular and crystal structure of adamantane-1-carbonyl thioureas, emphasizing the role of substituents in determining these structures. Synthesis and characterization of these compounds have revealed that the conformational features are significantly influenced by the substitution degree on the thiourea core, affecting their vibrational properties as observed through infrared and Raman spectroscopies. These studies suggest that the structural properties of these compounds can be tailored by adjusting the substituents, which has implications for their application in various fields, including materials science and pharmaceuticals (Saeed, Flörke, & Erben, 2014).
Intermolecular Interactions and Crystal Packing
Another focus has been on the intermolecular interactions in crystalline structures of substituted thioureas. Detailed analysis through Hirshfeld surface analysis has been conducted to understand how these interactions contribute to the stabilization of crystal packing. This research is crucial for the development of new materials with desired physical and chemical properties, as it provides insights into the factors governing molecular assembly and network formation (Saeed, Bolte, Erben, & Pérez, 2015).
Biological Applications
A notable study synthesized a novel adamantane-naphthyl thiourea conjugate and explored its DNA binding, urease enzyme inhibition, and anticancer activities. This compound exhibited significant cytotoxic activity against cancer cells compared to normal cells, highlighting its potential as a therapeutic agent. Such studies are pivotal in drug discovery, offering a foundation for the development of new medications based on adamantane derivatives (Arshad et al., 2021).
Functionalized Adamantanes in Medicinal Therapeutics
Research on functionalized adamantanes, including those with fluorine substitution, assesses their physicochemical properties such as acidity and lipophilicity, which are vital for designing medicinal therapeutics. This work demonstrates the versatility of adamantane derivatives in pharmaceutical applications, where modifications can significantly impact their biological activity and drug-like properties (Jasys et al., 2000).
properties
IUPAC Name |
N-[[4-(3-hydroxy-1-adamantyl)phenyl]carbamothioyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2S/c31-24(26-9-17-5-18(10-26)7-19(6-17)11-26)30-25(33)29-23-3-1-22(2-4-23)27-12-20-8-21(13-27)15-28(32,14-20)16-27/h1-4,17-21,32H,5-16H2,(H2,29,30,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPWILNDAHDNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantane-1-carbonyl)-1-[4-(3-hydroxyadamantan-1-yl)phenyl]thiourea |
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